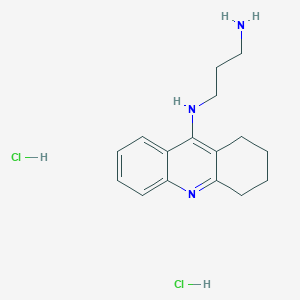

N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride

Description

N-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride is a tacrine-derived compound optimized for multi-target therapeutic applications, particularly in neurodegenerative diseases. Its synthesis involves reacting 9-chloro-1,2,3,4-tetrahydroacridine with propane-1,3-diamine under controlled conditions, yielding the diamine intermediate, which is subsequently propargylated and hydrochlorinated to form the final dihydrochloride salt . Key physicochemical properties include a high purity (>98%) and a melting point range of 172.9–173.9°C, as confirmed by NMR (¹H and ¹³C) and HRMS analyses (observed [M+H]⁺ = 367.1802) .

The compound’s structural backbone combines a tetrahydroacridine core with a flexible propane-1,3-diamine linker, enabling dual cholinesterase (AChE/BChE) and phosphodiesterase (PDE4D) inhibition.

Properties

IUPAC Name |

N'-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3.2ClH/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16;;/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSNQSZHORUOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. This compound interacts with acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an increase in acetylcholine levels in the synaptic cleft. The nature of these interactions involves binding to the active site of the enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuroblastoma cell lines, it has been observed to exhibit lower toxicity compared to other similar compounds. Additionally, it affects hepatocellular cells by demonstrating a lack of cytotoxicity, indicating its potential for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity and leading to increased acetylcholine levels. This inhibition results in enhanced cholinergic transmission, which can influence various physiological processes. Additionally, the compound may affect gene expression by modulating transcription factors and signaling pathways involved in cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods. Degradation may occur under certain conditions, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have demonstrated sustained effects on cholinergic transmission and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholinesterase activity, leading to enhanced cholinergic transmission without significant adverse effects. At higher doses, toxic effects may be observed, including potential neurotoxicity and hepatotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain inhibitory activity. These metabolic pathways can affect the compound’s efficacy and duration of action, highlighting the importance of understanding its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. These interactions influence its localization and accumulation within target tissues, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its inhibitory effects on cholinesterase enzymes. Targeting signals and post-translational modifications may influence its localization, enhancing its efficacy in specific cellular contexts.

Biological Activity

N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride is a compound of significant interest in pharmacological research, particularly in the context of neurological disorders such as Alzheimer's disease. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₆H₂₁N₃·2HCl

- Molecular Weight : 321.27 g/mol

- CAS Number : 56717-04-5

This compound is primarily recognized for its acetylcholinesterase (AChE) inhibitory activity , which is crucial for enhancing cholinergic neurotransmission. This property is particularly relevant in the treatment of Alzheimer's disease, where AChE inhibition can help alleviate cognitive deficits.

Inhibition of Acetylcholinesterase

Research indicates that related compounds exhibit potent inhibition of AChE. For instance:

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Tacrine | 0.5 ± 0.1 | |

| N-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine | 1.93 ± 0.38 |

These findings suggest that this compound may possess similar or enhanced inhibitory effects compared to tacrine.

Pharmacological Effects

In addition to AChE inhibition, this compound has been shown to influence other neurotransmitter systems:

- Dopamine and Noradrenaline Reuptake Inhibition : Some derivatives have demonstrated significant inhibition of the uptake of radiolabeled noradrenaline and dopamine with IC₅₀ values of 0.070 µM and 0.30 µM respectively .

Case Studies and Clinical Trials

Several studies have highlighted the potential therapeutic applications of this compound in animal models:

- Scopolamine-Induced Memory Impairment : In a study involving mice with scopolamine-induced memory deficits, compounds related to this compound improved performance in memory tasks .

- Ibotenic Acid Lesions : Another study examined the effects of this compound on rats with lesions in the nucleus basalis magnocellularis. The results indicated that it effectively reversed retention deficits .

Toxicology and Safety Profile

The safety profile of this compound has been assessed in various toxicity studies. Notably:

Scientific Research Applications

2.1. Alzheimer’s Disease Research

One of the prominent applications of N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride is in the treatment of Alzheimer’s disease. The compound acts as an acetylcholinesterase inhibitor, which helps increase the levels of acetylcholine in the brain—a neurotransmitter that is deficient in Alzheimer’s patients. Studies have demonstrated that derivatives of this compound exhibit significant inhibition of acetylcholinesterase activity, making them potential candidates for Alzheimer's therapy .

2.2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases beyond Alzheimer’s .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing side effects. Variations in the alkyl chain length and substitutions on the acridine ring have been explored to enhance biological activity while minimizing toxicity.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Shortening alkyl chain | Increased potency against acetylcholinesterase | |

| Adding methoxy groups | Enhanced neuroprotective effects |

4.1. In Vivo Studies

In vivo studies have demonstrated that this compound can improve cognitive function in animal models of Alzheimer’s disease. For instance, administration of this compound resulted in significant improvements in memory tasks compared to control groups .

Comparison with Similar Compounds

Key Observations :

- The target compound exhibits superior synthesis efficiency (80% yield) compared to phenoxy- or chloro-substituted analogues (15–30% yields), likely due to optimized reaction conditions and fewer steric hindrances .

- Propargyl substituents enhance stability and cholinesterase binding affinity, while methoxy or chloro groups modulate lipophilicity and target selectivity .

Cholinesterase Inhibition

The target compound and its analogues were evaluated for AChE/BChE inhibition (IC₅₀ values):

Key Observations :

- The target compound achieves a balanced AChE/BChE inhibition profile (IC₅₀ = 0.125/0.449 µM) with additional PDE4D activity (IC₅₀ = 0.271 µM), making it a multi-target candidate .

- Phosphorus analogues show stronger AChE inhibition (IC₅₀ = 0.042 µM) but higher toxicity, whereas triazole hybrids (e.g., 5j) excel in BChE selectivity (IC₅₀ = 0.055 µM) .

Toxicity and Therapeutic Index

The target compound demonstrates improved safety over tacrine, with reduced cytotoxicity in SH-SY5Y neuroblastoma cells. This is attributed to its diamine-propargyl structure, which minimizes hepatotoxic metabolites associated with tacrine’s acridine core . In contrast, chlorine-substituted analogues (e.g., compound 23) show moderate toxicity due to reactive electrophilic intermediates .

Preparation Methods

Synthesis of the Tetrahydroacridine Core

The starting point for the preparation involves synthesizing the tetrahydroacridine scaffold, which is typically achieved by condensation reactions of appropriate anilines with cyclohexanone derivatives or related ketoesters.

For example, condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene with catalytic p-toluenesulfonic acid yields the tetrahydroacridin-9-one intermediate in approximately 80% yield.

This intermediate is then converted to the corresponding 9-chloro-1,2,3,4-tetrahydroacridine derivative by reaction with phosphorus oxychloride, typically in quantitative yield.

Introduction of the Propane-1,3-diamine Side Chain

The key step to obtain N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine involves nucleophilic substitution of the 9-chloro group by propane-1,3-diamine.

The 9-chloro tetrahydroacridine intermediate is heated with an excess of propane-1,3-diamine in the presence of phenol as a solvent or reaction medium.

Typical reaction conditions involve heating at 125–130 °C for 2–4 hours until the starting material is consumed.

After completion, the reaction mixture is cooled, poured into aqueous sodium hydroxide, and extracted with dichloromethane.

The organic layer is washed, dried, and concentrated under reduced pressure.

Purification is achieved by flash chromatography using a solvent system such as ethyl acetate/methanol/ammonia (aqueous) in ratios like 6:2:0.2, yielding the desired diamine intermediate in 70–95% yield.

Formation of the Dihydrochloride Salt

The free base N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine is typically converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

This salt formation enhances stability and solubility for further applications.

Alternative Synthetic Routes and Related Derivatives

Other synthetic routes involve initial formation of tacrine-amine derivatives by substitution of tetrahydroacridine derivatives with various diamines, followed by functional group modifications such as acetylation and reduction.

For instance, anthranilic acid and cyclohexanone can be converted to tetrahydroacridine derivatives, which upon substitution with diamines yield tacrine-amine derivatives in good yields.

These methods demonstrate the versatility of the tetrahydroacridine core for modification with different amine substituents.

Summary Table of Key Reaction Steps and Conditions

Research Findings and Analytical Data

The substitution reaction proceeds efficiently with high yields, indicating good nucleophilicity of propane-1,3-diamine under the described conditions.

Spectral data (NMR, IR, MS) reported in related studies confirm the successful formation of the target compound with expected chemical shifts and molecular ion peaks.

Purification by flash chromatography ensures removal of unreacted starting materials and side products, yielding a pure diamine suitable for further pharmacological or chemical studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by HCl deprotection of tert-butyl carbamate groups. For example, similar protocols achieved 97% yield for triazole intermediates and 95% yield after deprotection . Optimization involves adjusting catalyst loading (e.g., CuSO₄/sodium ascorbate ratios), reaction time, and temperature. Post-synthetic purification via recrystallization or column chromatography enhances purity. Comparative studies with alternative protecting groups (e.g., benzyl or Fmoc) may further improve efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign proton environments (e.g., tetrahydroacridine aromatic protons at δ 8.5–8.6 ppm and aliphatic chain protons at δ 2.2–3.7 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₂₅N₃²+: 147.6019, observed: 147.6016) .

- HPLC : Assess purity (>95% for pharmacological studies) using C18 columns and mobile phases like acetonitrile/water with 0.1% TFA .

Q. What are the primary biological targets of this compound, and how are they validated experimentally?

- Methodological Answer : The tetrahydroacridine core suggests cholinesterase (AChE, BuChE) inhibition. Validate via Ellman’s assay using human recombinant enzymes, with IC₅₀ values compared to tacrine derivatives. Molecular docking (e.g., PDB ID 2CEK) can predict binding modes at the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE . Cross-validate with fluorescence-based assays for real-time inhibition kinetics .

Advanced Research Questions

Q. How can multi-target strategies (e.g., cholinesterase and monoamine oxidase inhibition) be integrated into the design of derivatives?

- Methodological Answer : Introduce propargyl or chlorinated substituents to the tetrahydroacridine scaffold to enhance dual AChE/MAO-B inhibition. For example, N,N-di(prop-2-yn-1-yl) derivatives showed improved activity (IC₅₀ < 1 µM for AChE) and reduced hepatotoxicity. Use structure-activity relationship (SAR) models to balance lipophilicity (logP) and hydrogen-bonding capacity .

Q. How can contradictory data on hepatotoxicity and metabolic stability be resolved during preclinical evaluation?

- Methodological Answer :

- In vitro models : Use HepG2 cells to screen for CYP450-mediated toxicity (e.g., CYP1A2/2D6 inhibition).

- In vivo models : Compare pharmacokinetics (Cmax, t½) in rodents with tacrine controls. Address discrepancies via metabolite profiling (LC-MS/MS) to identify reactive intermediates .

- Statistical validation : Apply ANOVA to differentiate assay variability from true toxicity signals.

Q. What strategies improve blood-brain barrier (BBB) penetration while maintaining target affinity?

- Methodological Answer :

- Structural modifications : Reduce molecular weight (<450 Da) and introduce halogen atoms (e.g., Cl at position 6 of tetrahydroacridine) to enhance passive diffusion.

- In silico modeling : Predict BBB permeability using PAMPA-BBB or QSAR models. Validate with in situ perfusion studies in rodents .

Q. How do structural variations (e.g., dihydrochloride vs. free base) impact solubility and crystallinity?

- Methodological Answer : The dihydrochloride salt improves aqueous solubility (>10 mg/mL in PBS) compared to the free base. Characterize crystallinity via X-ray diffraction (XRPD) and thermal analysis (DSC/TGA). Compare dissolution rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) for formulation studies .

Q. What analytical methods are recommended for detecting impurities in large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.